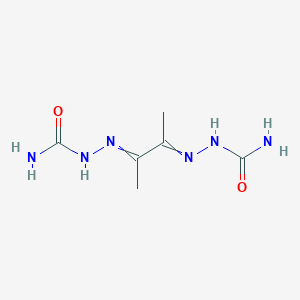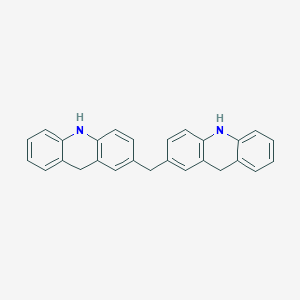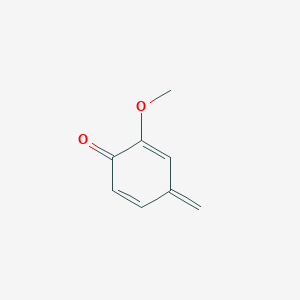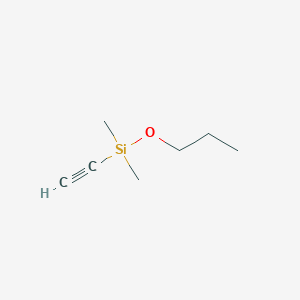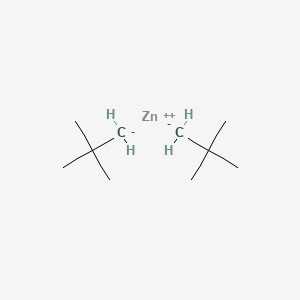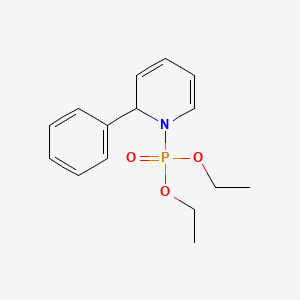
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-phenylpyridine with diethyl phosphite. This reaction can be catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反应分析
Types of Reactions
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as phosphonate-based polymers and coatings.
作用机制
The mechanism of action of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The phosphonate group can form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis.
相似化合物的比较
Similar Compounds
Diethyl (2-pyridyl)phosphonate: Lacks the phenyl group, making it less hydrophobic.
Diethyl (2-phenylpyridyl)phosphonate: Similar structure but with variations in the position of the phosphonate group.
Diethyl (2-phenylpyrimidin-1(2H)-yl)phosphonate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is unique due to the presence of both a phenyl group and a pyridine ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science.
属性
CAS 编号 |
53334-77-3 |
|---|---|
分子式 |
C15H20NO3P |
分子量 |
293.30 g/mol |
IUPAC 名称 |
1-diethoxyphosphoryl-2-phenyl-2H-pyridine |
InChI |
InChI=1S/C15H20NO3P/c1-3-18-20(17,19-4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13,15H,3-4H2,1-2H3 |
InChI 键 |
LLHANLODZFFDBS-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(N1C=CC=CC1C2=CC=CC=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


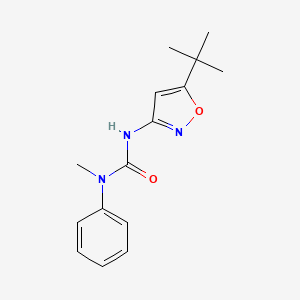

![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
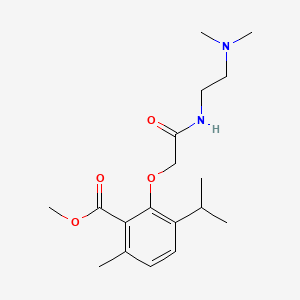
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)

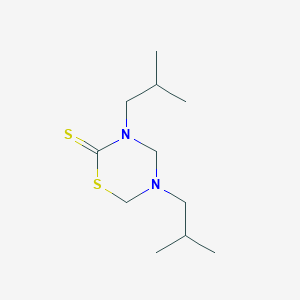
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

